Cas no 1575-73-1 (2-ethylpent-4-enoic acid)

2-ethylpent-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Pentenoic acid,2-ethyl-
- 2-ethylpent-4-enoic acid
- 2-Aethyl-pent-4-ensaeure
- 2-allylbutyric acid
- 2-ethyl-4-pentenoic acid
- 2-ethyl-pent-4-enoic acid
- 4-Pentenoic acid, 2-ethyl
- AC1L6RC0
- AGN-PC-0052HU
- allylethylacetic acid
- NSC168189
- BAA57573
- DTXSID40304913
- 2-ETHYLPENT-4-ENOICACID
- ethyl 4-pentenoic acid
- SCHEMBL629461
- NSC-168189
- CS-0240003
- 1575-73-1
- F95366
- EN300-222611
- NSC 168189
- AKOS006375838
-
- MDL: MFCD19228159
- インチ: InChI=1S/C7H12O2/c1-3-5-6(4-2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)
- InChIKey: MCEBMFWJKMJTPD-UHFFFAOYSA-N
- ほほえんだ: C(C(CC=C)C(O)=O)C
計算された属性
- せいみつぶんしりょう: 128.08376
- どういたいしつりょう: 128.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 0.955
- ふってん: 209.9°Cat760mmHg
- フラッシュポイント: 107.3°C
- 屈折率: 1.445
- PSA: 37.3
- LogP: 1.67330
2-ethylpent-4-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-222611-5.0g |
2-ethylpent-4-enoic acid |
1575-73-1 | 95% | 5g |
$1406.0 | 2023-05-31 | |
Enamine | EN300-222611-0.05g |
2-ethylpent-4-enoic acid |
1575-73-1 | 95% | 0.05g |
$91.0 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1310673-250mg |
2-Ethylpent-4-enoic acid |
1575-73-1 | 97% | 250mg |
¥4190 | 2023-04-15 | |
Enamine | EN300-222611-0.5g |
2-ethylpent-4-enoic acid |
1575-73-1 | 95% | 0.5g |
$363.0 | 2023-09-16 | |
eNovation Chemicals LLC | D566685-500mg |
2-ETHYLPENT-4-ENOIC ACID |
1575-73-1 | 97% | 500mg |
$980 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1310673-50mg |
2-Ethylpent-4-enoic acid |
1575-73-1 | 97% | 50mg |
¥2124 | 2023-04-15 | |
Enamine | EN300-222611-1.0g |
2-ethylpent-4-enoic acid |
1575-73-1 | 95% | 1g |
$485.0 | 2023-05-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1310673-1g |
2-Ethylpent-4-enoic acid |
1575-73-1 | 97% | 1g |
¥12216 | 2023-04-15 | |
Enamine | EN300-222611-10g |
2-ethylpent-4-enoic acid |
1575-73-1 | 95% | 10g |
$2085.0 | 2023-09-16 | |
1PlusChem | 1P01NFWM-500mg |
2-ETHYLPENT-4-ENOICACID |
1575-73-1 | 95% | 500mg |
$511.00 | 2024-06-20 |
2-ethylpent-4-enoic acid 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
2-ethylpent-4-enoic acidに関する追加情報
Professional Introduction to 2-ethylpent-4-enoic acid (CAS No. 1575-73-1)
2-ethylpent-4-enoic acid, with the chemical formula C7H12O2, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 1575-73-1, uniquely identifies it in scientific literature and industrial applications. This compound, classified as an unsaturated carboxylic acid derivative, has garnered attention due to its versatile chemical properties and potential applications in drug synthesis and biochemical pathways.
The molecular structure of 2-ethylpent-4-enoic acid features a pentyl chain with an ethyl substituent at the second carbon and a double bond between the fourth and fifth carbons. This configuration contributes to its reactivity, making it a valuable intermediate in organic synthesis. The presence of both a carboxylic acid group and an alkene double bond allows for diverse functionalization, enabling the development of complex molecules with tailored biological activities.
In recent years, research on 2-ethylpent-4-enoic acid has expanded significantly, particularly in the context of medicinal chemistry. Studies have demonstrated its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. The compound’s ability to undergo various chemical transformations, such as esterification, hydrogenation, and oxidation, makes it a cornerstone in the development of novel therapeutic agents.
One of the most compelling aspects of 2-ethylpent-4-enoic acid is its potential in modulating metabolic pathways. Emerging research suggests that derivatives of this compound may influence lipid metabolism and have anti-inflammatory effects. For instance, studies have explored its interaction with enzymes involved in fatty acid biosynthesis, indicating possible applications in managing metabolic disorders such as obesity and type 2 diabetes. These findings highlight the compound’s significance in addressing contemporary healthcare challenges.
The pharmaceutical industry has also shown interest in 2-ethylpent-4-enoic acid due to its structural similarity to naturally occurring fatty acids. This resemblance facilitates its incorporation into drug formulations, enhancing bioavailability and reducing toxicity. Furthermore, its role as a chiral building block allows for the synthesis of enantiomerically pure compounds, which are often crucial for achieving optimal pharmacological outcomes. Such attributes position 2-ethylpent-4-enoic acid as a key player in the next generation of drug development.
Advances in synthetic methodologies have further propelled the utility of 2-ethylpent-4-enoic acid. Modern techniques, including catalytic asymmetric hydrogenation and flow chemistry, enable more efficient and scalable production processes. These innovations not only reduce costs but also improve the sustainability of manufacturing operations. As a result, researchers can now explore more complex derivatives with greater ease, accelerating the discovery of new therapeutic entities.
The biochemical properties of 2-ethylpent-4-enoic acid also make it relevant in agricultural science. Researchers are investigating its potential as a plant growth regulator or pesticide precursor due to its ability to interact with biological systems at low concentrations. Such applications could contribute to developing environmentally friendly solutions for crop protection and yield enhancement.
In conclusion, 2-ethylpent-4-enoic acid (CAS No. 1575-73-1) is a multifaceted compound with broad applications across chemistry and medicine. Its unique structural features and reactivity make it indispensable in drug synthesis and metabolic research. As scientific understanding evolves, new opportunities for leveraging this compound are likely to emerge, reinforcing its importance in both academic and industrial settings.
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